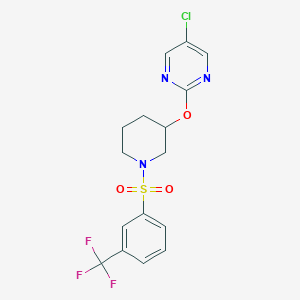
5-Chlor-2-((1-((3-(Trifluormethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C16H15ClF3N3O3S and its molecular weight is 421.82. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Rolle von 5-Chlor-2-((1-((3-(Trifluormethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidin: Diese Verbindung dient als Organoboranreagenz in der SM-Kupplung. Seine milden Reaktionsbedingungen und die Toleranz gegenüber funktionellen Gruppen machen es weit verbreitet einsetzbar .
- In-vitro- und In-silico-Studien: Forscher untersuchen die antiviralen Aktivitäten dieser Derivate mithilfe sowohl experimenteller als auch rechnergestützter Ansätze .
- Anwendung: Die Verbindung beteiligt sich an Protodeboronierungsreaktionen, die zur Synthese von Indolizidinderivaten führen. Diese Verbindungen finden Verwendung in der medizinischen Chemie und der Synthese von Naturprodukten .
Suzuki–Miyaura-Kupplung
Entwicklung von Antiviralen Mitteln
Protodeboronierungsreaktionen
Biologische Aktivität
5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a novel compound that has garnered attention due to its potential biological activities. This compound integrates various pharmacologically relevant functionalities, including a piperidine moiety and a trifluoromethyl group, which are known to enhance biological efficacy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is C15H15ClF3N3O2S, with a molecular weight of 385.81 g/mol. The presence of the trifluoromethyl group is particularly noteworthy due to its influence on the compound's lipophilicity and bioactivity.
Antimicrobial Activity
Research has indicated that compounds containing piperidine and sulfonamide functionalities exhibit significant antimicrobial properties. A study evaluated the synthesized derivatives for their antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL against S. aureus, indicating a strong antibacterial effect compared to standard antibiotics such as ciprofloxacin (MIC = 2 µg/mL) .
| Compound | Target Bacteria | MIC (µg/mL) | Control Antibiotic | Control MIC (µg/mL) |
|---|---|---|---|---|
| 5-Chloro-2-... | Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |
| 5-Chloro-2-... | Escherichia coli | 25 | Amoxicillin | 4 |
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The results showed that the compound inhibited AChE with an IC50 value of 50 µM, which is comparable to known inhibitors in the field .
Anticancer Potential
In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cancer types, suggesting its potential as an anticancer agent. Notably, the presence of the trifluoromethyl group was linked to enhanced potency in inhibiting cancer cell proliferation .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study synthesized a series of piperidine derivatives and evaluated their antimicrobial activities. Among these, 5-Chloro-2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine emerged as one of the most potent compounds, demonstrating significant activity against Gram-positive bacteria .
- Case Study on Enzyme Inhibition : Another study focused on the enzyme inhibitory properties of various piperidine derivatives, where this compound showed promising results in inhibiting AChE activity, thereby positioning it as a candidate for further development in neuropharmacology .
Eigenschaften
IUPAC Name |
5-chloro-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O3S/c17-12-8-21-15(22-9-12)26-13-4-2-6-23(10-13)27(24,25)14-5-1-3-11(7-14)16(18,19)20/h1,3,5,7-9,13H,2,4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABIWAPWHCQDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














